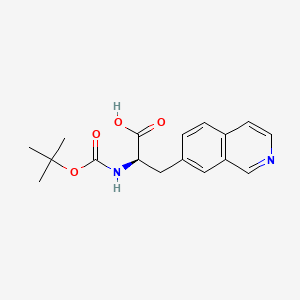
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an isoquinoline moiety attached to the propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with an isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated synthesis equipment and more efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The isoquinoline moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the Boc group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction would yield the free amino acid.
科学研究应用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Isoquinoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The Boc group can be removed under physiological conditions, revealing the active amino acid which can then participate in biochemical pathways.
相似化合物的比较
Similar Compounds
®-2-Amino-3-(isoquinolin-7-yl)propanoic acid: Similar structure but without the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid: The enantiomer of the compound .
Isoquinoline-7-carboxylic acid: Lacks the amino acid backbone but retains the isoquinoline moiety.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is unique due to its combination of a chiral amino acid backbone with an isoquinoline moiety and a Boc protecting group. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
(2R)-3-isoquinolin-7-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-12-6-7-18-10-13(12)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChI 键 |
CKSQSUDAAXKBPL-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


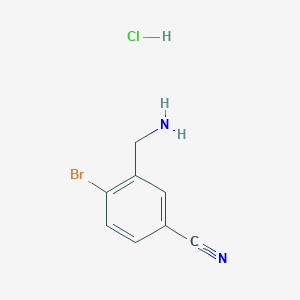
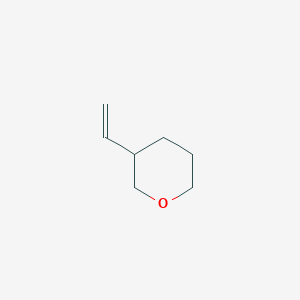


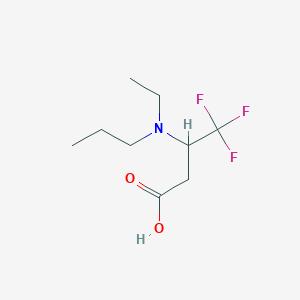
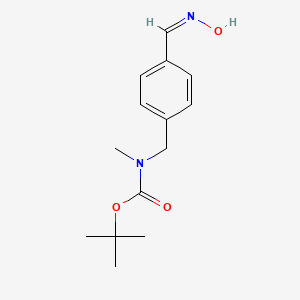
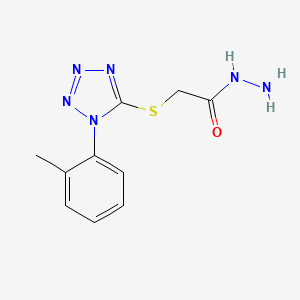
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

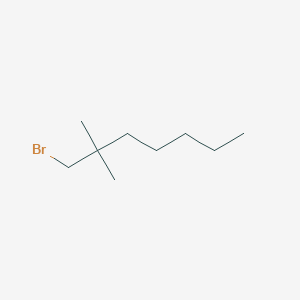
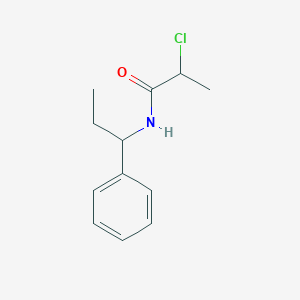

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
